molecular formula C12H14O4 B1613055 Ethyl 4-methoxy-3-methylbenzoylformate CAS No. 859979-73-0

Ethyl 4-methoxy-3-methylbenzoylformate

Cat. No.: B1613055
CAS No.: 859979-73-0
M. Wt: 222.24 g/mol
InChI Key: RRLPISAPBOSKFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-methoxy-3-methylbenzoylformate is a specialty aromatic ester with the molecular formula C13H16O4, serving as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research . Compounds of this class, particularly benzoylformates and their derivatives, are frequently employed in multi-step synthesis for constructing complex molecular architectures . The presence of both an ester and an α-ketoester functional group provides two distinct reactive sites, facilitating various chemical transformations. The 4-methoxy-3-methylphenyl substitution pattern may influence the compound's electronic properties and steric profile, which can be tailored for specific applications in material science or as a precursor for non-linear optical materials . In research contexts, this compound's primary value lies in its role as a chemical synthon. It can be utilized in the synthesis of more complex molecules, potentially for applications in developing active pharmaceutical ingredients (APIs) or functional materials . While the specific mechanism of action for this compound is dependent on the final target molecule, analogs such as 4-methoxybenzyl (PMB) esters are recognized as versatile protecting groups for carboxylic acids in complex syntheses . They offer excellent stability under various reaction conditions and can be removed under mild, orthogonal conditions, making them indispensable tools in synthetic methodology . This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

859979-73-0

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

ethyl 2-(4-methoxy-3-methylphenyl)-2-oxoacetate

InChI

InChI=1S/C12H14O4/c1-4-16-12(14)11(13)9-5-6-10(15-3)8(2)7-9/h5-7H,4H2,1-3H3

InChI Key

RRLPISAPBOSKFR-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=O)C1=CC(=C(C=C1)OC)C

Canonical SMILES

CCOC(=O)C(=O)C1=CC(=C(C=C1)OC)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Ethyl 4-methoxy-3-methylbenzoylformate belongs to a family of substituted benzoylformates. Below is a systematic comparison with its closest analogs:

Ethyl 4-Ethoxy-3-Methylbenzoylformate

  • Structural Difference : The methoxy group (-OCH₃) in the target compound is replaced with an ethoxy group (-OCH₂CH₃).
  • Impact on Properties :
    • Solubility : The ethoxy group increases hydrophobicity compared to methoxy, reducing aqueous solubility.
    • Reactivity : Ethoxy’s larger steric bulk may hinder nucleophilic attack at the carbonyl group, slowing ester hydrolysis.
  • Synthetic Relevance : Ethyl 4-ethoxy derivatives are less commonly reported, likely due to challenges in regioselective ethoxylation during synthesis .

Methyl 3-Arylamino-2-Benzoylaminobut-2-Enoate (Precursor Analogs)

  • Functional Groups: Unlike the benzoylformate ester, this compound features an enoate backbone with arylamino and benzoylamino substituents.
  • Application: Used in cyclization reactions with polyphosphoric acid (PPA) to form oxazoloquinolines or imidazole carboxylates, highlighting the divergent reactivity of benzoylformate esters versus enoate precursors .

Discontinued Ether/Ester Compounds from CymitQuimica

Several structurally related compounds discontinued alongside this compound include:

  • 4-iso-Propoxy-benzoyl chloride : A benzoyl chloride analog with isopropoxy substitution; its reactivity as an acylating agent contrasts with the ester’s stability.
  • 5-Chloro-3-ethoxy-2-methoxypyridine: Demonstrates how halogenation and heteroaromatic rings alter electronic properties compared to purely benzenoid systems .

Data Table: Key Comparative Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity
This compound 4-OCH₃, 3-CH₃ C₁₂H₁₄O₄ 222.24 Heterocyclic synthesis
Ethyl 4-ethoxy-3-methylbenzoylformate 4-OCH₂CH₃, 3-CH₃ C₁₃H₁₆O₄ 236.26 Limited synthetic use
Methyl 3-arylamino-2-benzoylaminobut-2-enoate Enoate, arylamino, benzoylamino C₁₉H₂₀N₂O₃ 324.38 Precursor for oxazoloquinolines

Q & A

Synthesis and Characterization

Basic: What are the standard synthetic routes for Ethyl 4-methoxy-3-methylbenzoylformate, and how can its purity be verified post-synthesis?

  • Methodology : The compound is typically synthesized via esterification of 4-methoxy-3-methylbenzoylformic acid with ethanol under acid catalysis. A modified procedure involves coupling reactions using triazine-based intermediates (e.g., trichlorotriazine) to anchor functional groups, followed by deprotection .
  • Purity Verification : Use ¹H NMR (DMSO-d₆, 200 MHz) to confirm substituent integration (e.g., methoxy protons at δ ≈ 3.76–3.86 ppm) and HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to assess purity (>95%) .

Advanced: How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Optimization Strategies :
    • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or enzyme-based catalysts (lipases) for esterification efficiency.
    • Temperature Control : Maintain 45–50°C during coupling steps to minimize side reactions .
    • In-line Analytics : Implement FTIR monitoring to track carbonyl group formation (C=O stretch at ~1700 cm⁻¹) and adjust reagent stoichiometry dynamically .

Stability and Reactivity

Basic: Under what conditions does this compound degrade, and how can stability be assessed?

  • Degradation Pathways : The ester bond is prone to hydrolysis under acidic (pH < 3) or alkaline (pH > 10) conditions. Oxidation at the benzoylformate moiety can yield carboxylic acids, while photolysis may generate radicals .
  • Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Use mass spectrometry (LC-MS) to identify degradation products like 4-methoxy-3-methylbenzoic acid .

Advanced: How do substituents influence the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Mechanistic Insights : The electron-donating methoxy group at the para position deactivates the carbonyl, reducing electrophilicity. Computational modeling (DFT at B3LYP/6-31G*) can predict activation energies for reactions with amines or Grignard reagents .

Applications in Organic Synthesis

Basic: What role does this compound play as a building block in heterocyclic synthesis?

  • Methodology : It serves as a precursor for triazine and benzofuran derivatives. For example, coupling with aminobenzoates under mild conditions (45°C, 1–2 h) yields triazinylamino benzoic acids .

Advanced: How can enantioselective transformations be achieved using this compound?

  • Chiral Catalysis : Employ chiral ligands (e.g., BINOL-derived phosphates) in asymmetric aldol reactions. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) .

Biological Activity Profiling

Basic: What assays are suitable for preliminary screening of antimicrobial activity?

  • Protocols :
    • Microdilution Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 1–256 µg/mL.
    • Cytotoxicity : Use MTT assay on mammalian cell lines (e.g., HEK-293) to determine IC₅₀ values .

Advanced: How can structure-activity relationships (SAR) be elucidated for anticancer activity?

  • SAR Strategies :
    • Analog Synthesis : Modify the methoxy or methyl groups and test against cancer cell lines (e.g., MCF-7).
    • Molecular Docking : Simulate interactions with target proteins (e.g., topoisomerase II) using AutoDock Vina .

Data Contradiction Resolution

Basic: How should researchers address discrepancies in reported reaction yields or product distributions?

  • Troubleshooting :
    • Replicate Conditions : Ensure identical reagent purity, solvent grades, and temperature profiles.
    • Advanced Analytics : Use GC-MS or 2D NMR (HSQC, HMBC) to resolve overlapping signals and confirm product identity .

Advanced: What statistical methods validate reproducibility in multi-laboratory studies?

  • Validation Framework :
    • Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., catalyst loading, solvent polarity).
    • Inter-lab Calibration : Use standardized reference materials and Cohen’s kappa coefficient to assess agreement .

Computational Modeling

Advanced: Which quantum mechanical methods best predict the compound’s spectroscopic properties?

  • Modeling Protocol :
    • Geometry Optimization : Use Gaussian 16 at the B3LYP/6-311++G** level.
    • NMR Prediction : Apply gauge-including atomic orbital (GIAO) method for ¹³C chemical shifts (error margin: ±3 ppm) .

Degradation and Environmental Impact

Advanced: How can advanced oxidation processes (AOPs) be used to study environmental degradation?

  • AOP Workflow :
    • Photocatalysis : Exclude TiO₂ nanoparticles under UV light and track intermediates via HPLC-TOF-MS.
    • Ecotoxicology : Assess toxicity of degradation products using Daphnia magna acute toxicity tests .

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